molecular formula C16H13N3O2S B11531028 N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 313230-01-2

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B11531028
CAS No.: 313230-01-2
M. Wt: 311.4 g/mol
InChI Key: GZXILJDNIMJAIK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is derived through hierarchical substitution pattern identification. The parent structure is the 1,3-thiazol-2-amine ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substituents are assigned based on priority rules:

  • A 4-nitrophenyl group attaches to the thiazole ring at position 4.
  • An N-(2-methylphenyl) group binds to the amine nitrogen at position 2.

The molecular formula is C₁₆H₁₃N₃O₂S , corresponding to a molecular weight of 311.4 g/mol . The structural formula is represented in SMILES notation as:
COCCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-], though modifications exist depending on stereoelectronic considerations.

Key bond lengths and angles predicted via computational methods include:

  • C–N bond : 1.35 Å (thiazole ring)
  • C–S bond : 1.71 Å
  • Nitro group geometry : O–N–O angle of ~125°.

Crystal Structure Determination via X-ray Diffraction Studies

X-ray crystallography remains the gold standard for resolving this compound’s three-dimensional arrangement. While direct data for N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is limited, analogous thiazol-2-amine derivatives exhibit monoclinic crystal systems with space group P21/c . Representative unit cell parameters include:

Parameter Value
a (Å) 12.7576(3)
b (Å) 5.59810(10)
c (Å) 21.6854(5)
β (°) 117.7180(10)
V (ų) 1371.01(5)

The thiazole ring adopts a planar conformation, with the nitrophenyl group oriented orthogonally to minimize steric hindrance. Hydrogen bonding between the amine group and nitro oxygen stabilizes the lattice.

Properties

CAS No.

313230-01-2

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16-18-15(10-22-16)12-6-8-13(9-7-12)19(20)21/h2-10H,1H3,(H,17,18)

InChI Key

GZXILJDNIMJAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Substrate Selection and Optimization

The α-haloketone precursor, typically 4-nitro-α-bromoacetophenone, is synthesized via bromination of 4-nitroacetophenone using hydrobromic acid (HBr) in acetic acid. The thiourea component, N-(2-methylphenyl)thiourea, is prepared by reacting 2-methylaniline with ammonium thiocyanate in the presence of hydrochloric acid.

Critical Parameters :

  • Solvent System : Dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing intermediates, as demonstrated in analogous syntheses of 4-(4-nitrophenyl)thiazol-2-amine.

  • Catalyst : Iodine (0.4 mmol) facilitates thiourea activation, improving cyclization efficiency.

  • Temperature : Reactions proceed optimally at 80°C for 12 hours, achieving yields up to 83% in model systems.

Alternative Condensation Routes

Thiourea-Ketone Cyclization

A modified approach replaces α-haloketones with ketones and iodine, leveraging in situ halogenation. For example, 4-nitroacetophenone reacts with N-(2-methylphenyl)thiourea in DMSO under iodine catalysis to form the thiazole ring. This one-pot method reduces purification steps but requires rigorous temperature control to minimize byproducts.

Diazonium Salt Coupling

Diazotization of 2-amino-4-(4-nitrophenyl)thiazole followed by coupling with 2-methylphenol derivatives introduces the N-(2-methylphenyl) group. However, this method suffers from low regioselectivity (<60% yield) due to competing azo bond formation at unintended positions.

Nitration Strategies

Post-synthetic nitration, though less common, offers a pathway to install the 4-nitrophenyl group after thiazole ring formation.

Direct Nitration

Treatment of N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine with nitric acid (HNO₃) in sulfuric acid introduces the nitro group at the phenyl para position. However, over-nitration and ring degradation limit yields to 45–55%.

Protecting Group Utilization

Temporary protection of the thiazole amine with acetyl groups prior to nitration improves selectivity, as reported in related N-nitrosamine syntheses. Deprotection with aqueous HCl restores the amine functionality.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Method Starting Materials Yield Advantages Limitations
Hantzsch Synthesis4-Nitro-α-bromoacetophenone, Thiourea78–83%High regioselectivity, ScalableRequires halogenated precursors
Thiourea-Ketone Cyclization4-Nitroacetophenone, Thiourea65–70%One-pot synthesis, Reduced wasteSensitive to moisture
Diazonium Coupling2-Aminothiazole, 2-Methylphenol55–60%Modular aryl group introductionLow yields, Multiple steps
Direct NitrationN-(2-Methylphenyl)-4-phenylthiazole45–55%Late-stage functionalizationOver-nitration, Side reactions

Purification and Characterization

Recrystallization Techniques

Crude product purification employs solvent mixtures such as dichloromethane/petrol ether (3:1), yielding irregular crystals with >95% purity. Ethanol recrystallization, while effective for removing unreacted thiourea, reduces yields by 8–12%.

Spectroscopic Validation

  • FT-IR : Key bands include ν(N-H) at 3396 cm⁻¹, ν(C=N) at 1684 cm⁻¹, and ν(NO₂) at 1593 cm⁻¹.

  • ¹H NMR : Aromatic protons resonate at δ 7.47–8.38 ppm, while the N-H signal appears as a singlet near δ 13.13–13.50 ppm.

Emerging Methodologies

Solid-Phase Synthesis

Immobilization of thiourea derivatives on Wang resin enables iterative coupling and cyclization, though yields remain suboptimal (50–60%) for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The thiazole ring can be subjected to reduction reactions to modify its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied for its anticancer properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (μM) Reference
SGC-7901 (gastric cancer)0.64
HeLa (cervical cancer)0.36
A549 (lung cancer)0.86

The compound acts as a tubulin inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to other thiazole derivatives that have shown promise in oncology.

Antimicrobial Activity

The compound has demonstrated antibacterial activity against various pathogens. In studies evaluating its efficacy against Escherichia coli and Staphylococcus aureus, it showed promising results comparable to standard antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Case Study 1: Anticancer Evaluation

In a study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties. Among these derivatives, N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine exhibited the highest antiproliferative activity against HeLa cells, demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives, including N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. The study revealed effective inhibition of both gram-positive and gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying N-Aryl Substituents

  • N-(3,4,5-Trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine (10f): This compound () replaces the 2-methylphenyl group with a 3,4,5-trimethoxyphenyl moiety. The methoxy groups enhance electron-donating effects, which contrast with the electron-withdrawing nitro group in the target compound. Despite structural similarities, 10f demonstrated moderate antiproliferative activity against cancer cell lines (IC₅₀ = 3.2–7.8 μM), attributed to tubulin inhibition .
  • N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) :
    A potent tubulin inhibitor (IC₅₀ = 0.8 μM) from s features methoxy groups on both N-aryl and 4-aryl rings. The absence of a nitro group in 10s highlights the critical role of electron-withdrawing substituents in modulating activity. The target compound’s nitro group may enhance interactions with tubulin’s colchicine-binding site through stronger dipole interactions .

Analogues with Modified 4-Aryl Groups

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine :
    This analogue () replaces the nitro group with a fluorine atom. Fluorine’s electronegativity confers different electronic properties, resulting in moderate antibacterial activity (MIC = 16–32 μg/mL against S. aureus and E. coli). The nitro group in the target compound may enhance antibacterial potency due to increased electrophilicity .

  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: From , this compound introduces a nitrophenoxy linker instead of a direct nitro substituent. It exhibited potent anthelmintic activity (EC₅₀ = 12 μM), suggesting that nitro positioning (phenoxy vs. phenyl) significantly impacts biological target specificity .

Analogues with Simplified Scaffolds

  • 4-(4-Nitrophenyl)thiazol-2-amine (7) : Synthesized via cyclization (), this compound lacks the N-aryl group. Its simpler structure showed reduced bioactivity compared to N-aryl derivatives, underscoring the importance of the N-substituent in enhancing lipophilicity and target affinity .

Biological Activity

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring structure with substituents that enhance its biological activity. The molecular formula is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of a methyl group and a nitrophenyl group contributes to its reactivity and biological interactions.

Synthesis

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step procedures that may include reactions involving acetophenone and thiourea under various conditions. This method allows for the introduction of specific functional groups that are crucial for its biological activity .

Biological Activities

Research indicates that N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine exhibits several notable biological activities:

  • Antimicrobial Activity : Compounds with similar thiazole structures have shown promising antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structural features suggest potential anticancer activity. Studies on related thiazole derivatives have indicated their ability to induce apoptosis in cancer cell lines, making them candidates for further drug development in oncology .
  • Inhibition of Enzymes : N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for these activities range from 0.10 to 11.40 µM depending on the specific analogs tested .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique AspectsAntimicrobial Activity (MIC)
4-(4-Nitrophenyl)-1,3-thiazol-2-amineLacks the methyl substituentPotentially lower reactivityMIC = 16 μg/mL on S. aureus
N-Methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amineContains a methyl group on nitrogenDifferent biological profileMIC = 8 μg/mL on E. faecalis
N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amineNitro group at position 2Varies in reactivityMIC varies significantly

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative showed an MIC of ≤0.25 μg/mL against C. albicans and C. neoformans, indicating strong antifungal properties . This suggests that N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine may possess similar or enhanced antifungal activities.
  • Cytotoxicity in Cancer Cells : Another investigation into thiazole derivatives revealed significant cytotoxic effects in leukemia cell lines with some compounds inducing over 50% apoptotic cell death at specific concentrations . This highlights the potential of N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine as an anticancer agent.

Q & A

Q. Advanced

  • Solvent optimization : Reflux in ethanol with glacial acetic acid as a catalyst improves reaction efficiency .
  • Purification : Recrystallization from dimethylformamide (DMF) or column chromatography removes byproducts.
  • Reaction monitoring : TLC or HPLC ensures completion before workup. achieved 73% yield via controlled condensation and slow crystallization .

How does the presence of nitro and methyl substituents influence the compound's electronic properties?

Q. Basic

  • Nitro group : Strong electron-withdrawing effect reduces electron density on the thiazole ring, enhancing electrophilicity.
  • Methyl group : Electron-donating nature increases local hydrophobicity and steric bulk.
    These effects are quantified via DFT calculations or spectroscopic shifts in NMR/IR .

In crystallographic studies, how are intermolecular interactions analyzed to predict packing arrangements?

Q. Advanced

  • Hydrogen-bonding networks : Identified using C–H⋯N/O/S contacts (e.g., reports C–H⋯π interactions).
  • π-π stacking : Measured centroid-to-centroid distances between aromatic rings.
  • Van der Waals interactions : Mapped via Hirshfeld surface analysis. Software like Mercury visualizes these interactions to explain crystal packing .

What are the typical biological targets for thiazole-2-amine derivatives, and how is their activity assessed?

Q. Basic

  • Tubulin : Inhibition assessed via polymerization assays (e.g., turbidity measurements) .
  • Kinases (CDK4/6, Aurora) : IC50 values determined using fluorescence-based enzymatic assays .
  • Antimicrobial activity : Evaluated via MIC (minimum inhibitory concentration) against bacterial/fungal strains .

How can molecular docking studies be utilized to predict the binding affinity of this compound to potential targets?

Q. Advanced

  • Docking software (AutoDock Vina, Glide) models ligand-receptor interactions.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., CDK4/6 in ).
  • Free energy calculations (MM-GBSA) refine affinity predictions. For example, used docking to design selective CDK4/6 inhibitors validated in xenograft models .

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